N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole and thiadiazole intermediates:
-
Synthesis of Pyrazole Intermediate
Starting Materials: 2,6-dichlorobenzyl chloride and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 1-(2,6-dichlorobenzyl)-1H-pyrazole.
-
Synthesis of Thiadiazole Intermediate
Starting Materials: 5-methyl-4-nitro-1H-pyrazole and ethyl bromoacetate.
Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in acetonitrile to yield the ethyl ester derivative, which is then cyclized with thiosemicarbazide to form the thiadiazole ring.
-
Coupling Reaction
- The final step involves coupling the pyrazole and thiadiazole intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.
Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Conversion of nitro group to amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the nitro group and heterocyclic rings.
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its complex structure and reactivity.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
- **N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-HYDROXY-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
Uniqueness
The unique combination of pyrazole, thiadiazole, and benzyl groups in N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE provides it with distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N8O2S |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[2-(5-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16Cl2N8O2S/c1-11-15(28(29)30)9-21-27(11)8-6-17-23-24-18(31-17)22-16-5-7-26(25-16)10-12-13(19)3-2-4-14(12)20/h2-5,7,9H,6,8,10H2,1H3,(H,22,24,25) |
InChI Key |
HLXDEHFOUSJJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.